tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C24H27FINO4 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-7-iodo-6-phenylmethoxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H27FINO4/c1-23(2,3)31-22(28)27-11-9-24(10-12-27)15-30-21-19(24)17(25)13-18(20(21)26)29-14-16-7-5-4-6-8-16/h4-8,13H,9-12,14-15H2,1-3H3 |
InChI Key |
GDPKVMFWNFGUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C(C(=CC(=C23)F)OCC4=CC=CC=C4)I |
Origin of Product |
United States |
Preparation Methods
Formation of Spirocyclic Core
- The spirocyclic core can be assembled via Pd(II)-catalyzed oxidative annulation of phenol derivatives with alkynes, as demonstrated in related benzofuran syntheses. This method tolerates various substituents including halogens and ethers, which is critical for the benzyloxy and fluoro groups.
- Mechanistically, the phenol undergoes palladation followed by alkyne insertion and intramolecular C–H activation to form the benzofuran ring fused to the piperidine moiety.
Introduction of the Benzyloxy Group
- The 6-benzyloxy substituent is typically introduced via O-alkylation of a hydroxy precursor using benzyl bromide or benzyl chloride under basic conditions.
- This step is often performed early to protect the phenolic hydroxyl and enable subsequent functionalizations without interference.
Selective Fluorination and Iodination
Fluorination at the 4-Position
- Selective fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- The presence of directing groups and the electronic environment of the benzofuran ring guide regioselectivity to the 4-position fluorination.
Iodination at the 7-Position
- Iodination is often performed using iodine sources like N-iodosuccinimide (NIS) under mild conditions.
- The 7-position can be selectively iodinated due to electronic and steric effects, often after the fluorination step to avoid competing reactions.
Installation of the tert-Butyl Carboxylate Group
- The tert-butyl carboxylate at the 1'-position of the piperidine ring is typically introduced via carbamate formation using tert-butyl chloroformate (Boc-Cl) under basic conditions.
- This step protects the nitrogen and provides steric bulk, which can influence the compound’s pharmacokinetic properties.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Pd(II)-catalyzed annulation | Pd(OAc)2, Cu(OAc)2, alkyne, phenol | Formation of spiro[benzofuran-piperidine] core |
| 2 | O-Benzylation | Benzyl bromide, base (e.g., K2CO3) | Introduction of 6-benzyloxy group |
| 3 | Electrophilic fluorination | NFSI or Selectfluor | Selective fluorination at 4-position |
| 4 | Electrophilic iodination | NIS | Selective iodination at 7-position |
| 5 | Carbamate formation | tert-Butyl chloroformate, base (e.g., TEA) | Installation of tert-butyl carboxylate protecting group |
Research Findings and Literature Support
- The Pd-catalyzed oxidative annulation methodology for benzofuran formation is well-documented, providing good yields and functional group tolerance, including halogens and ethers.
- Selective halogenation strategies using NIS and NFSI are standard in complex molecule synthesis, allowing regioselective functionalization without protecting group interference.
- Carbamate protection with tert-butyl groups is a common strategy in piperidine chemistry to enhance stability and modulate solubility.
Notes on Purity and Characterization
- Final compounds are typically purified by column chromatography or preparative HPLC.
- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and X-ray crystallography where applicable.
- Fluorine and iodine substituents are confirmed by characteristic NMR shifts and mass increases.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The fluoro and iodo substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the iodo group can yield azide or thiol derivatives.
Scientific Research Applications
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activity and applications in medicinal chemistry, due to its unique spiro structure that combines a benzofuran and piperidine moiety. The presence of a tert-butyl group, a benzyloxy substituent, and halogen atoms (fluorine and iodine) enhance its reactivity and biological properties.
Chemical Properties
This compound has a molecular formula of C24H27FINO4 and a molecular weight of 539.39 g/mol. Key functional groups contribute to its chemical reactivity, making it suitable for modification to enhance biological activity or synthesize analogs for further study.
Synthesis
The synthesis of this compound typically involves multiple steps with careful control of reaction conditions to ensure high yields and purity.
Potential Applications
The unique structure of this compound lends itself to various applications:
- Medicinal Chemistry : Its complex structure and functional groups make it a candidate for developing new therapeutic agents.
- Drug Discovery : It can be used as a building block in synthesizing compound libraries for high-throughput screening.
- Chemical Biology : It can be employed as a probe to study biological processes and interactions.
Interaction Studies
Interaction studies involving this compound focus on:
- Protein Binding : Identifying target proteins and understanding binding affinities.
- Enzyme Inhibition : Evaluating its potential to inhibit specific enzymes.
- Cellular Uptake : Investigating how it is absorbed and distributed within cells.
These studies are critical for advancing the compound's development into therapeutic agents.
Comparison with Similar Compounds
The unique combination of functional groups and spiro configuration in this compound distinguishes it from similar compounds, potentially leading to novel therapeutic applications.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl 5-bromo-spiro[benzofuran] | Contains bromine instead of iodine | Antimicrobial |
| spiro[3,7-dihydro-furo[2,3-g][1,4]benzodioxine] | Lacks piperidine moiety | Antitumor |
| 1'-(tert-butoxycarbonyl)-2H-spiro[benzofuran] | Different substituents | Neuropharmacological effects |
Mechanism of Action
The mechanism of action of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluoro and iodo substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally analogous spiro derivatives from literature (e.g., ):
Key Observations :
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: The benzyloxy group may act as a weak hydrogen bond acceptor, while the fluorine’s small size limits such interactions. This contrasts with amino or hydroxyl-bearing analogs (e.g., tert-butyl 7-amino-spiro[indoline-3,4'-piperidine]), which form stronger H-bonds .
- Crystallographic Tools : Programs like SHELX and ORTEP-3 () enable structural elucidation, critical for comparing spiro conformations and substituent orientations .
Biological Activity
Chemical Identity
- IUPAC Name : tert-butyl 6-(benzyloxy)-4-fluoro-7-iodo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
- CAS Number : 2940935-64-6
- Molecular Formula : C24H27FINO4
- Molecular Weight : 539.39 g/mol
- Purity : 95% .
This compound is a complex organic molecule characterized by its unique spiro structure, which integrates both benzofuran and piperidine moieties. The presence of fluorine and iodine atoms suggests potential biological activity, particularly in medicinal chemistry.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, derivatives of thiosemicarbazones have shown effectiveness against various viruses, including the Dengue virus. While specific research on tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate is limited, its structural analogs suggest potential antiviral mechanisms through inhibition of viral proteases or interference with viral replication processes .
Cytotoxicity and Anticancer Potential
The biological evaluation of structurally related compounds has revealed significant cytotoxic effects against various human tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, thiosemicarbazone derivatives have demonstrated nanomolar IC50 values in cytotoxic assays, indicating a strong potential for anticancer applications . Although direct studies on the cytotoxicity of this compound are not available, its structural components may confer similar properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies conducted on related molecules. Key factors influencing activity include:
- Substituent Effects : The presence of halogens (like fluorine and iodine) can enhance lipophilicity and improve membrane permeability.
- Functional Groups : The benzyloxy group may facilitate interactions with biological targets through hydrogen bonding or π–π stacking interactions.
Case Studies
- Thiosemicarbazone Derivatives : A study highlighted how certain thiosemicarbazone derivatives exhibited strong antiviral activity against the West Nile virus protease. This suggests that similar compounds might be effective against other viral targets due to their structural similarities .
- Cytotoxicity Studies : Research into various thiosemicarbazone complexes revealed that modifications in their structure significantly impacted their cytotoxic profiles. Compounds with specific substitutions showed enhanced anticancer activity, emphasizing the importance of structural design in drug development .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
